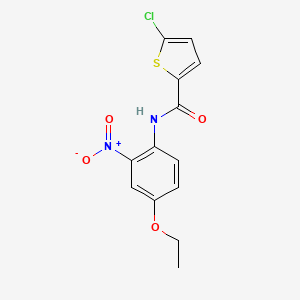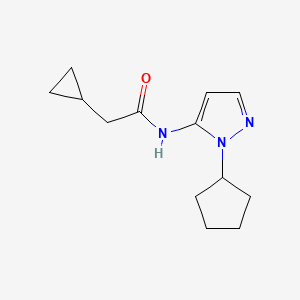
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have demonstrated that CPP can effectively block N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptors and prevent excitotoxicity, which is a pathological process that leads to neuronal damage and death. CPP has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, CPP has been investigated as a potential treatment for depression, anxiety, and schizophrenia, as these disorders have been linked to dysfunction in the glutamate system.
Mécanisme D'action
CPP acts as a competitive antagonist of the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor by binding to the glycine site of the receptor. This binding prevents the binding of glycine and subsequently blocks the activation of the receptor by glutamate. By blocking the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor, CPP reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, CPP has been shown to improve cognitive function and memory in animal models. CPP has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain. Furthermore, CPP has been shown to have analgesic effects and can reduce pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP is its selectivity for the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor, which allows for precise modulation of the glutamate system. Additionally, CPP has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of CPP is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, CPP has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on CPP. One area of interest is the development of more potent and selective N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor antagonists based on the structure of CPP. Additionally, further investigation into the mechanisms underlying the neuroprotective and cognitive-enhancing effects of CPP could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, the development of new methods for administering CPP, such as prodrugs or nanocarriers, could improve its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid with cyclopropylamine, followed by the addition of acetic anhydride to yield CPP. This synthetic method has been optimized to achieve high yields and purity of CPP.
Propriétés
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(9-10-5-6-10)15-12-7-8-14-16(12)11-3-1-2-4-11/h7-8,10-11H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRUMLZTNJFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)-2-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

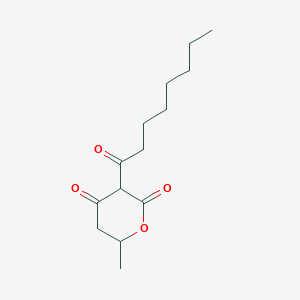
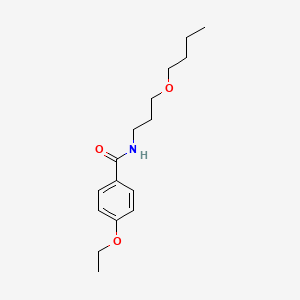
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5111147.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
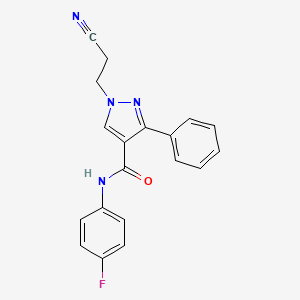
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)
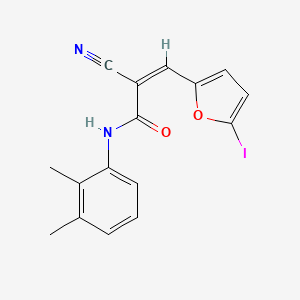
![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
